molecular formula C12H26Cl2N2 B2793851 1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride CAS No. 2470439-29-1

1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride

Cat. No.: B2793851
CAS No.: 2470439-29-1
M. Wt: 269.25
InChI Key: JTCLNRWBLZAHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride is a compound that belongs to the class of piperidine derivatives. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound has a molecular formula of C12H26Cl2N2 and a molecular weight of 269.25.

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of cyclohexylmethyl chloride with piperidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can introduce different functional groups into the piperidine ring .

Scientific Research Applications

1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, which could lead to the development of new pharmaceuticals.

    Medicine: It is explored for its potential therapeutic effects. Studies focus on its ability to interact with specific receptors or enzymes, which could result in new treatments for diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride can be compared with other piperidine derivatives, such as:

    1-(Cyclohexylmethyl)piperidin-4-amine: This compound has a similar structure but differs in the position of the amine group. It may exhibit different chemical and biological properties.

    1-(Cyclohexylmethyl)piperidin-2-amine:

    1-(Cyclohexylmethyl)piperidin-3-ol: This compound has a hydroxyl group instead of an amine, which can significantly alter its chemical behavior and uses.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for various applications.

Properties

IUPAC Name

1-(cyclohexylmethyl)piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h11-12H,1-10,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCLNRWBLZAHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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